3-Cyanobenzoyl chloride
Overview
Description
3-Cyanobenzoyl chloride is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzoyl chloride, where a cyano group (-CN) is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-cyanobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically proceeds as follows:
3-Cyanobenzoic acid+Thionyl chloride→3-Cyanobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound is highly reactive and can be replaced by nucleophiles such as amines, alcohols, and thiols. This reaction forms amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-cyanobenzoic acid and hydrochloric acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
3-Cyanobenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
3-Cyanobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various functionalized benzoyl derivatives.
Biology: It is employed in the synthesis of bioactive molecules and pharmaceuticals, including inhibitors and ligands for biological targets.
Medicine: The compound is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-cyanobenzoyl chloride often involves the formation of reactive intermediates that can undergo further chemical transformations. For instance, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the benzoyl group. The cyano group can also participate in various reactions, such as reduction to form amines.
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
4-Cyanobenzoyl Chloride: Similar structure but with the cyano group in the para position, which can affect its reactivity and applications.
3-Methoxybenzoyl Chloride: Contains a methoxy group instead of a cyano group, leading to different chemical properties and reactivity.
Uniqueness: 3-Cyanobenzoyl chloride is unique due to the presence of both the cyano and chloride functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3-cyanobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPESZQVUWMFBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308863 | |
Record name | 3-Cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-11-1 | |
Record name | 3-Cyanobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1711-11-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyanobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CYANOBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7ZY44HLSS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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